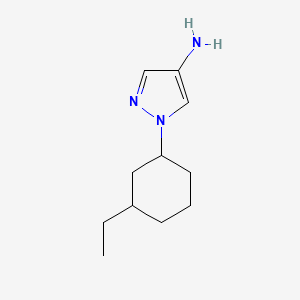![molecular formula C13H13F3O B15244068 Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- CAS No. 122902-06-1](/img/structure/B15244068.png)
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Trifluoromethyl)phenyl)cyclohexanone is an organic compound with the molecular formula C13H13F3O It is a derivative of cyclohexanone, where a trifluoromethyl group is attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(trifluoromethyl)phenyl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).
Reaction Mechanism: The reaction proceeds through a Friedel-Crafts acylation mechanism, where the cyclohexanone undergoes acylation with 4-(trifluoromethyl)benzene in the presence of the catalyst.
Industrial Production Methods
In industrial settings, the production of 3-(4-(trifluoromethyl)phenyl)cyclohexanone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters and can handle large volumes of reactants.
Purification Steps: After the reaction, the product is purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
3-(4-(trifluoromethyl)phenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(4-(trifluoromethyl)phenyl)cyclohexanone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(4-(trifluoromethyl)phenyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)cyclohexanone: A similar compound with a trifluoromethyl group attached to the cyclohexanone ring.
3-(Trifluoromethyl)cyclohexanone: Another derivative with the trifluoromethyl group in a different position on the cyclohexanone ring.
Uniqueness
3-(4-(trifluoromethyl)phenyl)cyclohexanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions and effects compared to other similar compounds.
特性
CAS番号 |
122902-06-1 |
|---|---|
分子式 |
C13H13F3O |
分子量 |
242.24 g/mol |
IUPAC名 |
3-[4-(trifluoromethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h4-7,10H,1-3,8H2 |
InChIキー |
PXEDGGLZDRNQLK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


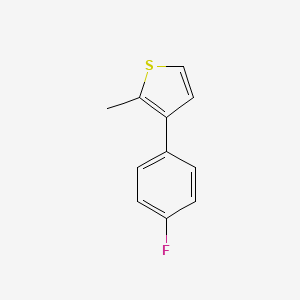
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
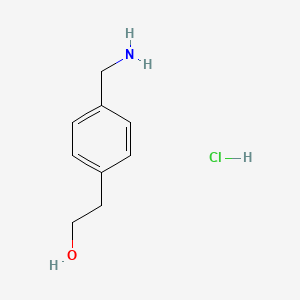
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
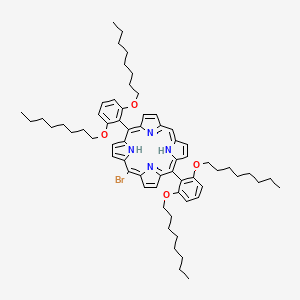
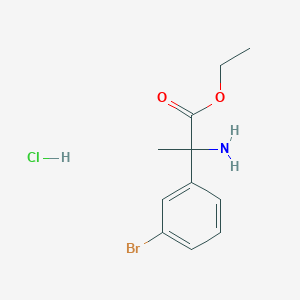
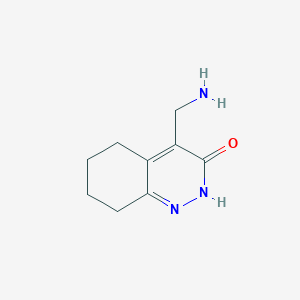
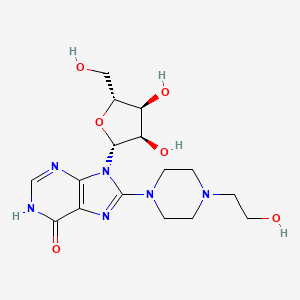
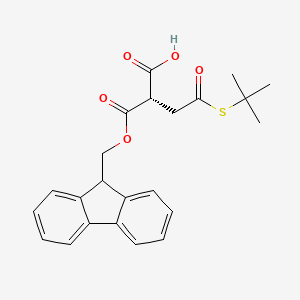

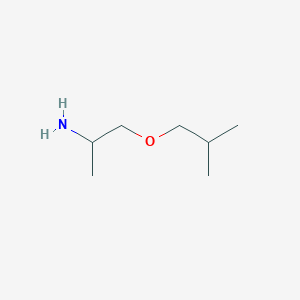
![4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)
